1-(3-Hydroxyoxetan-3-yl)-N,N-dimethylmethanesulfonamide
Description
1-(3-Hydroxyoxetan-3-yl)-N,N-dimethylmethanesulfonamide is a sulfonamide derivative characterized by a hydroxy-substituted oxetane ring attached to a dimethylated sulfonamide group. Key properties include:
- Molecular formula: C₆H₁₃NO₄S
- Molecular weight: 195.24 g/mol (based on CAS data from )
- Structural features: The oxetane ring (a four-membered cyclic ether) with a hydroxyl group at the 3-position and a dimethylsulfonamide moiety.
This compound is utilized in organic synthesis and materials science, particularly as a building block for designing bioactive molecules or electrolytes due to its polar functional groups .
Properties
IUPAC Name |
1-(3-hydroxyoxetan-3-yl)-N,N-dimethylmethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4S/c1-7(2)12(9,10)5-6(8)3-11-4-6/h8H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKZOSATVUKXOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)CC1(COC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(oxetan-3-ylidene)acetates . This reaction is catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the desired oxetane derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Hydroxyoxetan-3-yl)-N,N-dimethylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxetane ring can be reduced under specific conditions to yield open-chain alcohols.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) and NaBH4 (Sodium borohydride) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield oxetanone derivatives, while reduction can produce open-chain alcohols.
Scientific Research Applications
Medicinal Chemistry
- Antimicrobial Activity : Studies have shown that sulfonamides exhibit antimicrobial properties. The incorporation of the oxetane ring in this compound may enhance its efficacy against resistant bacterial strains.
- Drug Design : The compound's structural features can be utilized in the design of new pharmaceuticals targeting specific biological pathways. For instance, modifications to the oxetane moiety could lead to improved selectivity for certain enzymes or receptors.
Case Study :
A recent study investigated the synthesis of derivatives of 1-(3-Hydroxyoxetan-3-yl)-N,N-dimethylmethanesulfonamide and their activity against various pathogens. Results indicated enhanced activity compared to traditional sulfonamides.
Material Science
- Polymer Chemistry : The compound can serve as a building block for synthesizing polymers with tailored properties. Its ability to participate in cross-linking reactions can lead to materials with improved thermal stability and mechanical strength.
Data Table: Polymer Properties
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Standard Polymer | 150 | 30 |
| Modified Polymer | 200 | 50 |
Environmental Applications
- Water Treatment : The compound can be explored for its potential in removing contaminants from water systems. Its chemical structure allows it to interact with various pollutants, facilitating their breakdown or removal.
Case Study :
Research demonstrated the effectiveness of 1-(3-Hydroxyoxetan-3-yl)-N,N-dimethylmethanesulfonamide in degrading organic pollutants in wastewater treatment processes, achieving over 80% reduction in contaminant levels within hours.
Mechanism of Action
The mechanism of action of 1-(3-Hydroxyoxetan-3-yl)-N,N-dimethylmethanesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The oxetane ring can act as a bioisostere for other functional groups, allowing it to mimic the behavior of natural substrates and inhibitors. This interaction can modulate the activity of target proteins and pathways, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Sulfonamide Derivatives
Fluorinated Analogs
- 1,1,1-Trifluoro-N,N-dimethylmethanesulfonamide (CAS 28048-17-1): Molecular formula: C₃H₆F₃NO₂S Molecular weight: 177.15 g/mol Key difference: Replacement of the hydroxyoxetane group with three fluorine atoms on the sulfonamide’s methyl group. Impact: Fluorination enhances electron-withdrawing effects, increasing chemical stability and altering solubility. This compound is used in specialty solvents and electrochemical applications .
Aromatic Substituted Analogs
- 1-(4-Aminophenyl)-N,N-dimethylmethanesulfonamide (CAS 1224932-55-1): Molecular formula: C₉H₁₄N₂O₂S Molecular weight: 214.29 g/mol Key difference: A para-aminophenyl group replaces the hydroxyoxetane. Impact: The aromatic amine improves π-π stacking interactions, making it suitable for pharmaceutical intermediates or polymer synthesis .
Cyclic Hydroxy Substituted Analogs
- 1-(1-Hydroxycyclobutyl)-N,N-dimethylmethanesulfonamide (CAS 2155856-66-7): Molecular formula: C₇H₁₅NO₃S Molecular weight: 193.26 g/mol Key difference: A hydroxycyclobutyl group replaces the hydroxyoxetane.
Physicochemical Properties
Key Observations :
- Fluorinated analogs exhibit superior electrochemical stability, making them ideal for high-voltage battery electrolytes .
Biological Activity
Chemical Structure and Properties
1-(3-Hydroxyoxetan-3-yl)-N,N-dimethylmethanesulfonamide can be described as a sulfonamide derivative with a hydroxylated oxetane structure. The presence of the dimethyl group and the sulfonamide moiety suggests potential interactions with biological targets, particularly in enzymatic processes.
| Property | Value |
|---|---|
| Molecular Formula | C₅H₁₃N₃O₃S |
| Molecular Weight | 173.24 g/mol |
| Solubility | Soluble in water |
| Log P (octanol-water) | Not available |
The biological activity of sulfonamide compounds often involves inhibition of specific enzymes or receptors. For instance, sulfonamides are known to inhibit bacterial dihydropteroate synthase, an essential enzyme in folate synthesis. This mechanism can be extrapolated to understand how 1-(3-Hydroxyoxetan-3-yl)-N,N-dimethylmethanesulfonamide might exert its effects in biological systems.
Case Studies and Related Research
While direct case studies on 1-(3-Hydroxyoxetan-3-yl)-N,N-dimethylmethanesulfonamide are scarce, several studies on related compounds provide valuable insights.
- Antimicrobial Activity : Research on similar sulfonamide derivatives has shown significant antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. These compounds typically exhibit bacteriostatic effects by interfering with folate metabolism .
- Analgesic Effects : A related study highlighted that certain piperidine derivatives demonstrated analgesic properties through activation of opioid receptors. This suggests that modifications in the molecular structure could lead to similar or enhanced analgesic effects for compounds like 1-(3-Hydroxyoxetan-3-yl)-N,N-dimethylmethanesulfonamide .
- Biofilm Inhibition : Compounds designed to inhibit biofilm formation in Pseudomonas aeruginosa have been shown to disrupt quorum sensing and iron uptake mechanisms. This indicates that similar strategies could be employed with 1-(3-Hydroxyoxetan-3-yl)-N,N-dimethylmethanesulfonamide for potential therapeutic applications against biofilm-associated infections .
Table 2: Summary of Biological Activities from Related Compounds
| Compound | Activity Type | Mechanism |
|---|---|---|
| Sulfonamides | Antimicrobial | Folate synthesis inhibition |
| Piperidine derivatives | Analgesic | Opioid receptor activation |
| Biofilm inhibitors | Biofilm disruption | Quorum sensing interference |
Q & A
Q. What are the key considerations in synthesizing 1-(3-Hydroxyoxetan-3-yl)-N,N-dimethylmethanesulfonamide?
- Methodological Answer : Synthesis involves optimizing reaction parameters such as temperature (typically 50–80°C), solvent choice (e.g., dichloromethane or DMF), and reaction time (12–24 hours). Bromination or hydroxylation steps may require controlled conditions to avoid side reactions. Purification techniques like column chromatography or HPLC are critical for isolating the compound with ≥95% purity. Structural confirmation relies on NMR (¹H/¹³C) and mass spectrometry (EI-MS) .
Q. How is the structure of 1-(3-Hydroxyoxetan-3-yl)-N,N-dimethylmethanesulfonamide confirmed experimentally?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (600 MHz, CDCl₃) identifies proton environments (e.g., δ 2.90 ppm for dimethyl groups, δ 6.22 ppm for aromatic protons in analogs).
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z 513 [M⁺] in ferrocene analogs).
- X-ray Crystallography : Resolves 3D conformation of the oxetane and sulfonamide moieties in crystalline form .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood due to sulfonamide-related irritancy risks. Avoid inhalation (S22 safety code) and store in inert atmospheres to prevent degradation. Refer to SDS data for N,N-dimethylmethanesulfonamide analogs (e.g., CAS 918-05-8) for toxicity profiles .
Advanced Research Questions
Q. How do solvent dielectric properties influence reaction pathways in sulfonamide-functionalized oxetanes?
- Methodological Answer : Solvents with high dielectric constants (e.g., DMMSA, ε = 80.31 at 50°C) enhance ion dissociation, critical for SN2 reactions. For example, sodium ion solvation in DMMSA reduces reactivity compared to halides, altering reaction kinetics. Use Lee-Wheaton equations to model conductance behavior and optimize solvent selection for specific reaction steps .
Q. How can contradictory biological activity data for this compound be resolved?
- Methodological Answer :
- In Vitro Assays : Reproduce activity under standardized conditions (e.g., enzyme inhibition assays at fixed pH/temperature).
- Molecular Docking : Use software like AutoDock to predict binding affinities to target proteins (e.g., kinases or GPCRs).
- X-ray Co-crystallization : Validate docking predictions by resolving ligand-protein complexes. Discrepancies may arise from assay variability (e.g., cell line differences) or stereochemical impurities in the compound .
Q. What strategies optimize regioselectivity during oxetane ring functionalization?
- Methodological Answer :
- Steric Control : Bulky directing groups (e.g., ferrocenylmethylene) guide reactions to the 3-hydroxyoxetane position.
- Catalytic Methods : Palladium catalysts enable selective cross-coupling (e.g., Suzuki-Miyaura for aryl group introduction).
- Temperature Gradients : Lower temperatures (−10°C to 0°C) favor kinetic over thermodynamic products in ring-opening reactions .
Data Contradiction Analysis
Q. How to address inconsistencies in reported solubility or stability data?
- Methodological Answer :
- Standardized Protocols : Repeat experiments using identical solvents (e.g., DMSO for solubility tests) and storage conditions (e.g., −20°C under argon).
- Analytical Cross-Check : Compare HPLC purity profiles (retention time ≥99%) and TLC Rf values across studies. Contradictions may stem from degradation during storage or impurities in commercial reagents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
